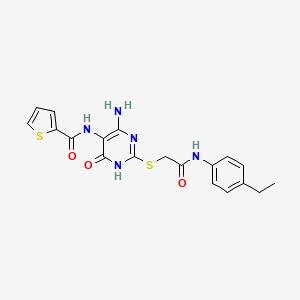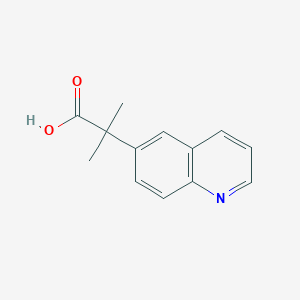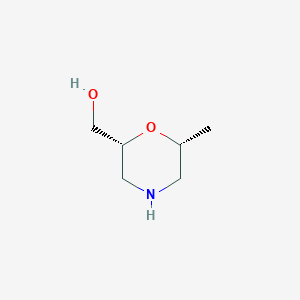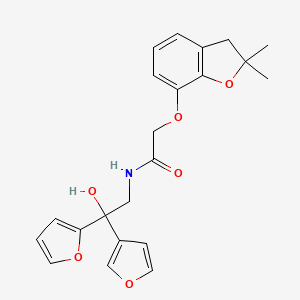
4-allyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Allyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, or 4-ACBD, is a benzoxazepine compound that was first synthesized in the early 1980s. It has been studied for its potential applications in scientific research and medicine.
Wissenschaftliche Forschungsanwendungen
4-ACBD has been studied for its potential applications in scientific research. It has been used as a tool to study the effects of benzoxazepines on the central nervous system. It has also been used to study the relationship between benzoxazepines and other drugs, and to investigate the effects of benzoxazepines on the cardiovascular system.
Wirkmechanismus
4-ACBD acts as a partial agonist of the 5-HT2A serotonin receptor, which is involved in the regulation of mood, sleep, and appetite. It has been found to modulate the activity of the neurotransmitter dopamine, as well as to reduce the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
4-ACBD has been found to have a number of biochemical and physiological effects. It has been found to reduce levels of the neurotransmitter glutamate, which is involved in many cognitive processes. It has also been found to increase levels of the neurotransmitter GABA, which is involved in regulating anxiety and stress. In addition, 4-ACBD has been found to reduce levels of the neurotransmitter dopamine, which is involved in reward-seeking behavior.
Vorteile Und Einschränkungen Für Laborexperimente
4-ACBD has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for scientific research. In addition, it has a low toxicity profile and is not associated with any significant side effects. However, the effects of 4-ACBD on the body are not fully understood, and further research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several potential future directions for the research of 4-ACBD. These include further investigation into its effects on the central nervous system and cardiovascular system, as well as its potential applications in the treatment of psychiatric and neurological disorders. In addition, further research is needed to determine the safety and efficacy of 4-ACBD in humans. Finally, additional research into the mechanisms of action of 4-ACBD could reveal new therapeutic targets and treatments.
Synthesemethoden
4-ACBD is synthesized by a multi-step process that involves the use of reagents such as sodium hydride, lithium chloride, and dimethylformamide. The first step involves the reaction of 4-allyl-7-chlorobenzoxazepin-3-one with sodium hydride in dimethylformamide. This reaction produces 4-allyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, which is then reacted with lithium chloride in dimethylformamide to produce the desired product.
Eigenschaften
IUPAC Name |
7-chloro-4-prop-2-enyl-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-2-5-14-7-9-6-10(13)3-4-11(9)16-8-12(14)15/h2-4,6H,1,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQMUCODIUNNOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC2=C(C=CC(=C2)Cl)OCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(3-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2973231.png)



![1-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2973238.png)
![3,5-Diethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2973239.png)


![Methyl 5-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2973246.png)
![N-{[(2S,3R)-1-methyl-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidin-3-yl]methyl}prop-2-enamide](/img/structure/B2973247.png)
![1-[(3-Nitrobenzyl)amino]propan-2-ol](/img/structure/B2973248.png)
![7,9-Dichloro-2-chloromethyl-6-methyl-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2973249.png)